7-Hydroxy-8-nitroisoquinoline
Description
7-Hydroxy-8-nitroisoquinoline is a nitro-substituted isoquinoline derivative characterized by a hydroxyl group at the 7-position and a nitro group at the 8-position of the isoquinoline ring. Isoquinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, and substitutions like hydroxy or nitro groups significantly influence their chemical reactivity, solubility, and biological activity.
Key structural analogs include 7-Methoxy-8-nitroisoquinoline (CAS: 63485-75-6), which shares the nitro group at position 8 but substitutes a methoxy group instead of hydroxy at position 7 . Its molecular formula is C10H8N2O3, with a molecular weight of 204.18 g/mol. The SMILES notation for this compound is COC1=C(C2=C(C=C1)C=CN=C2)[N+](=O)[O-], and its InChIKey is WDJGGSQGWMVUOD-UHFFFAOYSA-N .
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
8-nitroisoquinolin-7-ol |
InChI |
InChI=1S/C9H6N2O3/c12-8-2-1-6-3-4-10-5-7(6)9(8)11(13)14/h1-5,12H |
InChI Key |
CGGWVNPZEGPHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 7-Hydroxy-8-nitroisoquinoline analogs:
Key Observations:
Substituent Effects: Hydroxy vs. The methoxy group, however, offers better stability against oxidation . Nitro Group Position: Nitro groups at position 8 (isoquinoline) or 5 (quinoline) influence electronic properties. For example, nitroxoline (5-NO2-8-hydroxyquinoline) exhibits strong antimicrobial activity due to the nitro group’s electron-withdrawing effects .
Biological Activity: 8-Hydroxyquinoline derivatives are well-known for metal chelation, which disrupts microbial metal homeostasis . Nitro-substituted derivatives like nitroxoline show promise in targeting cancer cells and drug-resistant bacteria .
Physical Properties: Methoxy and nitro groups increase molecular weight and alter melting points. For instance, 7-Methoxy-8-nitroisoquinoline is a yellow solid, while 7-Methyl-8-nitroquinoline is white crystalline .
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